Fmoc-D-Agb(Pbf,Boc)

Vue d'ensemble

Description

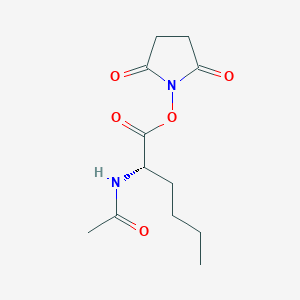

“Fmoc-D-Agb(Pbf,Boc)-OH” is a compound used in peptide synthesis . It has a molecular weight of 734.87 . The compound is a white powder and should be stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of “Fmoc-D-Agb(Pbf,Boc)-OH” involves solid-phase peptide synthesis (SPPS), a method widely used for producing peptides . The process involves the incorporation of Fmoc-Arg(Pbf)-OH, one of the most problematic amino acids, into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and often the concomitant formation of the corresponding des-Arg peptides .

Molecular Structure Analysis

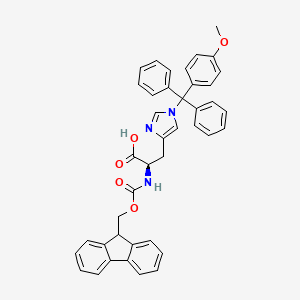

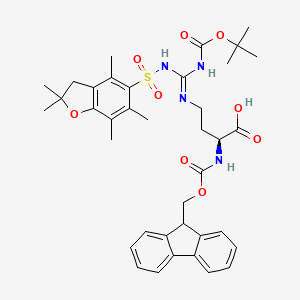

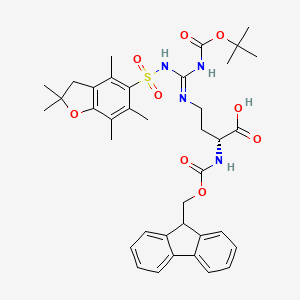

The IUPAC name for “Fmoc-D-Agb(Pbf,Boc)-OH” is (2R)-4- [ ( (E)- [ (tert-butoxycarbonyl)amino] { [ (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]imino}methyl)amino]-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid . The InChI code for the compound is 1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m1/s1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-D-Agb(Pbf,Boc)-OH” are complex and involve multiple steps . The cornerstone of the strategy is to carry out in situ activation . Fmoc-Arg(Pbf)-OH and OxymaPure dissolved in NBP are added to peptidyl-resin, allowed to reach 45°C, then half the DIC is added and left for 30 min, followed by the other half and some extra Fmoc-Arg(Pbf)-OH .

Physical And Chemical Properties Analysis

“Fmoc-D-Agb(Pbf,Boc)-OH” is a white powder with a molecular weight of 734.87 . It has a melting point of 87 - 90°C . The compound should be stored at temperatures between 0-8°C .

Applications De Recherche Scientifique

Minimization of Side-Chain Alkylation in Peptide Synthesis

- The use of Pbf and Boc side-chain protection, as in Fmoc-D-Agb(Pbf, Boc), helps minimize side-chain alkylation during solid-phase peptide synthesis, leading to higher purity and yield of peptides (Fields & Fields, 1993).

Synthesis of Peptide α-Thioesters

- Fmoc-D-Agb(Pbf, Boc) plays a role in the synthesis of peptide α-thioesters, which are crucial in protein synthesis strategies like native chemical ligation and Staudinger ligation (Mende & Seitz, 2011).

Conversion to C-Terminal Esters

- In solid-phase peptide synthesis, Fmoc-D-Agb(Pbf, Boc) enables the effective conversion of peptides to C-terminal esters while maintaining the integrity of sensitive protection groups (Turner, Weber, & Lokey, 2010).

Microwave-Assisted Synthesis

- The use of Fmoc-D-Agb(Pbf, Boc) under microwave heating has been shown to accelerate reactions in peptide synthesis, improving efficiency (Yamada et al., 2012).

Orthogonal Building Blocks in Peptide Synthesis

- Fmoc-D-Agb(Pbf, Boc) serves as an orthogonal building block in Fmoc solid-phase peptide synthesis, compatible with other protection groups, thus enabling diverse peptidomimetics synthesis (Liu et al., 2017).

Incorporation in Solid-Phase Peptide Synthesis

- Strategies involving Fmoc-D-Agb(Pbf, Boc) in solid-phase peptide synthesis (SPPS) have been developed to improve yield and minimize undesirable byproducts (de la Torre et al., 2020).

TFA-Free Cleavage and Deprotection

- Fmoc-D-Agb(Pbf, Boc) is involved in novel methods for TFA-free cleavage and deprotection in peptide synthesis, offering an environmentally friendly approach (Palladino & Stetsenko, 2012).

Orientations Futures

The future directions for “Fmoc-D-Agb(Pbf,Boc)-OH” could involve its use in the synthesis of peptides for various applications. For instance, synthetic peptides are important as drugs and in research, and are used in a variety of fields including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design . The development of new synthesis methods and improvements in existing ones could enhance the efficiency and applicability of “Fmoc-D-Agb(Pbf,Boc)-OH” in these areas .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVFDVTWTKHJQZ-SSEXGKCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.